molecular formula C13H16ClN5OS2 B11418513 5-chloro-2-(propylsulfanyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide

5-chloro-2-(propylsulfanyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide

Cat. No.: B11418513
M. Wt: 357.9 g/mol
InChI Key: BEFUVRYBVYLSED-UHFFFAOYSA-N
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Description

“5-CHLORO-N-(5-PROPYL-1,3,4-THIADIAZOL-2-YL)-2-(PROPYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE” is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-CHLORO-N-(5-PROPYL-1,3,4-THIADIAZOL-2-YL)-2-(PROPYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Thiadiazole Ring: Starting with a suitable precursor, such as a thiosemicarbazide, the thiadiazole ring can be formed through cyclization reactions.

    Substitution Reactions: Introduction of the propyl group and the chlorine atom can be achieved through substitution reactions using appropriate reagents.

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through condensation reactions involving suitable precursors.

    Final Coupling: The final step involves coupling the thiadiazole and pyrimidine moieties to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur-containing moieties.

    Reduction: Reduction reactions can occur at various functional groups, potentially altering the biological activity of the compound.

    Substitution: The chlorine atom and other substituents can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, nucleophiles such as amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

Biology

    Antimicrobial Agents: Potential use as antimicrobial agents due to the presence of bioactive moieties.

    Enzyme Inhibitors: Studied for their ability to inhibit specific enzymes, which could be useful in drug development.

Medicine

Industry

    Agricultural Chemicals: Potential use as herbicides or pesticides due to their biological activity.

Mechanism of Action

The mechanism of action of “5-CHLORO-N-(5-PROPYL-1,3,4-THIADIAZOL-2-YL)-2-(PROPYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE” would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of sulfur and nitrogen atoms can facilitate binding to biological targets through hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

  • 5-CHLORO-N-(5-PROPYL-1,3,4-THIADIAZOL-2-YL)-2-(METHYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE
  • 5-CHLORO-N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-2-(PROPYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE

Uniqueness

The unique combination of substituents in “5-CHLORO-N-(5-PROPYL-1,3,4-THIADIAZOL-2-YL)-2-(PROPYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE” may confer specific biological activities that are not present in similar compounds. This could include enhanced binding affinity to certain biological targets or improved pharmacokinetic properties.

Properties

Molecular Formula

C13H16ClN5OS2

Molecular Weight

357.9 g/mol

IUPAC Name

5-chloro-2-propylsulfanyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide

InChI

InChI=1S/C13H16ClN5OS2/c1-3-5-9-18-19-13(22-9)17-11(20)10-8(14)7-15-12(16-10)21-6-4-2/h7H,3-6H2,1-2H3,(H,17,19,20)

InChI Key

BEFUVRYBVYLSED-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C(S1)NC(=O)C2=NC(=NC=C2Cl)SCCC

Origin of Product

United States

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